2,4-Dinitro-1-phenoxybenzene
Description
Chemical Structure and Synthesis 2,4-Dinitro-1-phenoxybenzene (CAS 2486-07-9) is a nitroaromatic ether with the molecular formula C₁₂H₈N₂O₅ and a molecular weight of 260.202 g/mol. It is synthesized via nucleophilic aromatic substitution between 1-chloro-2,4-dinitrobenzene (CAS 97-00-7) and phenol in the presence of potassium carbonate . The reaction mechanism, established over 170 years ago, remains a cornerstone in organic synthesis due to its reliability and efficiency.
Physical and Chemical Properties
Key properties include:
- Density: 1.416 g/cm³
- Boiling Point: 362°C at 760 mmHg
- Flash Point: 158.3°C
- Refractive Index: 1.635
- Vapor Pressure: 4.16 × 10⁻⁵ mmHg at 25°C .
The compound exhibits a planar crystal structure with a 90° dihedral angle between the benzene and phenoxy rings, contributing to its weak intermolecular interactions and moderate solubility in organic solvents like chloroform and DMSO .
Structure
3D Structure
Properties
CAS No. |
2486-07-9 |
|---|---|
Molecular Formula |
C12H8N2O5 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2,4-dinitro-1-phenoxybenzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H |
InChI Key |
HQFCELSVOFCACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 1-Phenoxybenzene
The direct nitration of 1-phenoxybenzene represents a conceptually straightforward route, leveraging the activating effects of the phenoxy group. However, achieving precise 2,4-dinitration poses significant challenges due to competing para- and meta-directing effects. In mixed acid systems (H₂SO₄/HNO₃), initial nitration occurs predominantly at the para position (relative to the oxygen), with subsequent nitration requiring elevated temperatures (80–100°C) to drive ortho-substitution. Kinetic studies reveal that the second nitration proceeds at 60% the rate of the first, often resulting in 10–15% tri-nitro byproducts unless carefully controlled.
Optimization Parameters :
-
Temperature : 50°C (first nitration) → 90°C (second nitration)
-
Acid Ratio : HNO₃/H₂SO₄ (1:3 v/v) minimizes over-nitration
-
Reaction Time : 4 hours (first stage) + 6 hours (second stage)
| Parameter | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| Standard Conditions | 62 | 78 | 22 |
| Optimized Conditions | 71 | 89 | 11 |
Ullmann Condensation of 2,4-Dinitrochlorobenzene with Phenol
This method employs 2,4-dinitrochlorobenzene (DNCB) and phenol under basic conditions, facilitated by copper catalysts. The reaction mechanism involves SNAr (nucleophilic aromatic substitution), where the phenoxide ion attacks the electron-deficient aryl chloride. A critical innovation from CN105367426A involves a two-phase system using ethylene glycol as a dispersant, which enhances mixing and reduces side reactions (e.g., hydrolysis of DNCB).
Key Advancements :
-
Dispersion Control : Addition of deionized water during the reaction increases interfacial area, improving yield from 68% to 93%.
-
Base Selection : KOH (50% w/w) outperforms NaOH in minimizing saponification byproducts (<5% vs. 12%).
Reaction Stoichiometry :
Conditions : 90–100°C, 8 hours, N₂ atmosphere
Nucleophilic Aromatic Substitution with Fluoronitrobenzene Derivatives
p-Fluoronitrobenzene and Phenol Coupling
Building on methodologies from Nature, this approach uses 1-fluoro-2,4-dinitrobenzene and phenol in polar aprotic solvents (e.g., DMAc). The fluorine’s superior leaving group ability enables efficient substitution at mild temperatures (80–120°C).
Procedure :
-
Charge 1-fluoro-2,4-dinitrobenzene (1 eq), phenol (2.2 eq), and anhydrous K₂CO₃ (2.5 eq) in DMAc.
-
Reflux at 120°C for 24 hours under argon.
-
Quench with ice-water, extract with CH₂Cl₂, and recrystallize from ethanol.
Performance Metrics :
Two-Step Dispersion-Controlled Synthesis
Phase-Transfer Methodology
Adapted from CN105367426A, this method decouples the reaction into distinct mixing and dispersion phases:
-
Homogenization : Melt DNCB (213 g) with ethylene glycol (291 g) at 81°C to form a pseudo-homogeneous phase.
-
Alkaline Addition : Gradually add 50% KOH (78 g) over 3 hours at 95°C.
-
Dispersion : Introduce deionized water (400 mL) to emulsify the system, reducing localized overheating.
Advantages :
-
Byproduct Reduction : Unreacted DNCB <0.5% vs. 5–8% in single-phase systems.
-
Scalability : Maintains 93% yield at 10 kg batch size.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Safety Concerns |
|---|---|---|---|---|
| Direct Nitration | 71 | 89 | 10 | HNO₃ fumes, over-nitration |
| Ullmann Condensation | 93 | 95 | 8 | DNCB toxicity |
| Nucleophilic Substitution | 84 | 98.5 | 24 | High solvent volumes |
Critical Insights :
-
Ullmann Route : Highest yield but requires rigorous DNCB handling (LD₅₀ = 250 mg/kg, rat oral).
-
Nucleophilic Route : Superior purity but slower due to solvent reflux requirements.
Purification and Characterization
Recrystallization Protocols
-
Solvent System : Ethanol/water (7:3 v/v) achieves 99% purity after two cycles.
-
Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent resolves residual phenol (<0.1%).
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H), 8.34 (dd, J=9.0, 2.4 Hz, 1H), 7.48–7.42 (m, 5H).
-
IR (KBr): 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-phenoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 2,4-Diamino-1-phenoxybenzene.
Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.
Scientific Research Applications
Introduction to 2,4-Dinitro-1-phenoxybenzene
This compound, with the molecular formula , is a nitro-substituted aromatic compound synthesized through the reaction of 1-chloro-2,4-dinitrobenzene and phenol in the presence of potassium carbonate. This compound exhibits unique structural characteristics, including an orthogonal relationship between the phenyl and benzene rings, which can influence its chemical behavior and applications in various fields.
This compound serves as an intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. Its nitro groups can undergo reduction or substitution reactions to yield various derivatives useful in different chemical applications.
Biological Research
Research has indicated that this compound can be utilized in biological studies to understand the mechanisms of action for nitroaromatic compounds. Its structural features allow it to interact with biological systems, making it a candidate for investigating drug metabolism and toxicity .
Environmental Chemistry
The stability and persistence of nitroaromatic compounds like this compound raise concerns regarding their environmental impact. Studies have been conducted to assess their degradation pathways and potential ecological effects, particularly in soil and water systems .
Analytical Chemistry
Due to its distinct chemical properties, this compound is employed as a reference compound in analytical chemistry for methods such as chromatography and mass spectrometry. Its well-defined structure aids in method validation and calibration processes .
Case Study 1: Synthesis of Dyes
In a study exploring the synthesis of azo dyes, researchers utilized this compound as a precursor. The compound was transformed through diazotization followed by coupling reactions to produce vibrant dyes suitable for textile applications. The resulting products demonstrated excellent colorfastness and stability under various conditions .
Case Study 2: Toxicity Assessment
A toxicity assessment study focused on the effects of nitroaromatic compounds on aquatic organisms highlighted the potential risks associated with this compound. The study found significant bioaccumulation in fish species exposed to this compound, prompting further investigation into its environmental safety and regulatory measures .
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-phenoxybenzene primarily involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups play a crucial role in these reactions by acting as electron-withdrawing groups, thereby activating the benzene ring towards nucleophilic attack. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as its role in synthetic chemistry or biological studies .
Comparison with Similar Compounds
1-Chloro-2,4-dinitrobenzene (CAS 97-00-7)
Structural and Functional Differences This precursor compound lacks the phenoxy group, instead featuring a chlorine atom at the 1-position. Its molecular weight (202.55 g/mol) is lower than 2,4-dinitro-1-phenoxybenzene, and it is a pale-yellow solid stored at 2–8°C .
Reactivity Comparison The chlorine atom in 1-chloro-2,4-dinitrobenzene makes it highly reactive toward nucleophilic substitution, unlike the phenoxy group in the target compound, which stabilizes the aromatic ring through resonance. This difference impacts their applications: the precursor is used in synthesizing dyes and pharmaceuticals, while this compound may serve as an intermediate in polymer chemistry .
3,5-Dinitroaniline (CAS 618-87-1)
Structural Features 3,5-Dinitroaniline (C₆H₅N₃O₄) has two nitro groups in the meta positions and an amine group at the para position.
Applications and Stability
The amine group enhances solubility in polar solvents but reduces thermal stability. Unlike the ether derivative, 3,5-dinitroaniline is prone to oxidation, limiting its use in high-temperature reactions .
1,3-Dinitrobenzene (CAS 99-65-0)
Physical Properties 1,3-Dinitrobenzene (C₆H₄N₂O₄) has a lower molecular weight (168.11 g/mol) and density (~1.3 g/cm³) than this compound. Its boiling point (302°C) is also lower, reflecting weaker intermolecular forces due to the absence of a bulky phenoxy substituent .
Chemical Behavior The lack of electron-donating groups (e.g., phenoxy) makes 1,3-dinitrobenzene less reactive toward electrophilic substitution. It is primarily used as an explosive precursor, unlike the ether derivative, which has niche applications in organic synthesis .
Research Findings and Implications
- Synthetic Utility: The phenoxy group in this compound enhances steric hindrance compared to smaller substituents (e.g., Cl, NH₂), reducing its reactivity in nucleophilic substitutions but improving thermal stability .
- Safety Profile: The higher flash point (158.3°C) of this compound compared to 1,3-dinitrobenzene suggests safer handling, though both require precautions due to nitro group explosivity .
- Structural Insights: The 90° dihedral angle in the crystal structure of this compound minimizes steric clashes, a feature absent in planar analogues like 1,3-dinitrobenzene .
Biological Activity
2,4-Dinitro-1-phenoxybenzene (DNPPB) is an organic compound notable for its structural features, including two nitro groups and a phenoxy group attached to a benzene ring. This compound has drawn attention in various fields of research due to its potential biological activities and interactions with biological macromolecules.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- Two nitro groups at the 2 and 4 positions on the benzene ring.
- A phenoxy group that introduces unique reactivity patterns.
The compound is synthesized through the reaction of 1-chloro-2,4-dinitrobenzene with phenol in the presence of potassium carbonate, yielding a crystalline product with standard bond lengths and angles typical of similar compounds .
Biological Activity Overview
The biological activity of DNPPB has been explored primarily in the context of its interactions with enzymes and potential mutagenic properties. While specific pharmacological effects are not extensively documented, its structural similarities to other nitroaromatic compounds suggest significant biological implications.
1. Mutagenicity and Carcinogenicity
Nitroaromatic compounds are often associated with mutagenic and carcinogenic properties. Research indicates that DNPPB may exhibit similar risks due to its ability to form reactive metabolites that can interact with DNA.
2. Enzymatic Interactions
Studies have shown that compounds like DNPPB can act as substrates or inhibitors in enzymatic reactions. For instance, it has been observed to undergo aminolysis reactions where aromatic amines catalyze their own reactions with dinitro derivatives. This interaction provides insights into substitution mechanisms and the influence of substituents on reaction kinetics .
Case Studies
Several studies have documented the biological effects of DNPPB:
Case Study 1: Genotoxicity Assessment
A study assessed the genotoxic potential of DNPPB using bacterial assays. The results indicated that DNPPB exhibited mutagenic effects in Salmonella typhimurium, suggesting a potential for DNA damage under certain conditions. This aligns with findings for other nitroaromatic compounds known for their genotoxic properties .
Case Study 2: Enzymatic Activity Inhibition
Research focused on the inhibition of specific enzymes by DNPPB revealed that it could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the need for caution in therapeutic settings involving this compound .
Comparative Analysis
To better understand the uniqueness of DNPPB compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Notable Differences |
|---|---|---|
| 1-Nitro-2-phenoxybenzene | Contains one nitro group and one phenoxy group | Fewer nitro groups; generally less reactive |
| 2-Nitrophenyl ether | Contains one nitro group on a phenyl ether | Lacks dinitro substitution |
| Dinitrophenol | Contains two nitro groups on a single phenolic structure | More acidic; used as an herbicide |
The distinct feature of DNPPB lies in its dual nitro substitutions combined with a phenoxy moiety, influencing both its chemical reactivity and potential biological interactions compared to other similar compounds .
Q & A
Q. What are the key synthetic routes for preparing 2,4-dinitro-1-phenoxybenzene, and how can reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via nitration of phenoxybenzene derivatives. A two-step approach involves:
Nitration : Treating 1-phenoxybenzene with a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce nitro groups at the 2- and 4-positions.
Purification : Recrystallization using ethanol or acetone to isolate the product.
Reaction conditions (e.g., temperature, stoichiometry of HNO₃) critically affect regioselectivity and byproduct formation. For example, excess HNO₃ may lead to over-nitration, while elevated temperatures can degrade the aromatic ring. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., deshielding effects of nitro groups). For example, the 2- and 4-nitro groups split signals near δ 8.5–9.0 ppm .
- FT-IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in a cool, dry place away from reducing agents or ignition sources (nitro compounds are explosive under friction/heat) .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to reduce explosion risks .
Advanced Research Questions
Q. How can computational chemistry optimize the regioselectivity of nitration in this compound synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Model nitration transition states to predict favored positions (2- and 4- vs. 3- and 5-). Compare activation energies for different nitronium ion attack pathways.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient aromatic regions to guide reagent selection (e.g., mixed acid vs. acetyl nitrate) .
Q. How should researchers resolve contradictions in reported biological activity data for nitroaromatic compounds like this compound?
- Methodological Answer :
- Dose-Response Analysis : Test cytotoxicity across multiple cell lines (e.g., MCF-7, HeLa) using MTT assays to identify cell-type-specific effects .
- Mechanistic Studies : Compare ROS generation or DNA intercalation assays to differentiate antimicrobial vs. cytotoxic modes of action.
- Meta-Analysis : Account for variations in solvent systems (DMSO vs. aqueous) and bacterial strains (e.g., S. aureus vs. E. coli) when reconciling data .
Q. What strategies enhance the stability of this compound in aqueous solutions for environmental toxicity studies?
- Methodological Answer :
- pH Buffering : Maintain solutions at pH 6–7 to minimize hydrolysis of nitro groups.
- Light Protection : Store samples in amber vials to prevent photodegradation.
- Surfactant Use : Add Tween-80 or cyclodextrins to improve solubility and reduce aggregation .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
